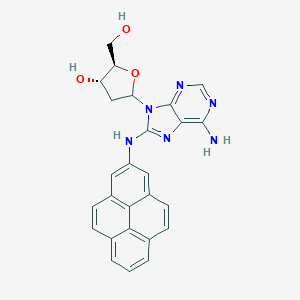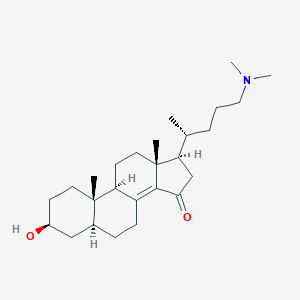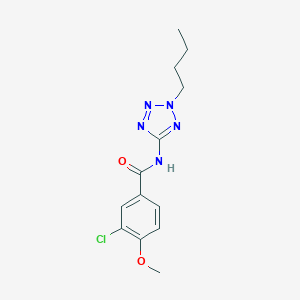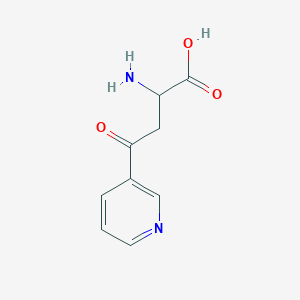
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, which is an important inhibitory neurotransmitter in the central nervous system. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming effect and reduce the risk of seizures.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can have a calming effect and reduce the risk of seizures. It has also been shown to have potential anti-addictive effects by reducing the craving for drugs of abuse such as cocaine and alcohol. In addition, this compound has been shown to have potential anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide in lab experiments is its potency and specificity as a GABA transaminase inhibitor. This allows for precise control over GABA levels in the brain and can help researchers better understand the role of GABA in various neurological and psychiatric disorders. One limitation of using this compound in lab experiments is its potential toxicity at high doses, which can limit its therapeutic potential.
Orientations Futures
1. Further studies are needed to determine the optimal dosage and duration of treatment with Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide in various neurological and psychiatric disorders.
2. Studies are needed to determine the long-term safety and efficacy of this compound in humans.
3. Further research is needed to explore the potential anti-addictive effects of this compound and its mechanism of action.
4. Studies are needed to determine the potential of this compound as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
5. Further research is needed to explore the potential of this compound as a tool for studying the role of GABA in various physiological and pathological processes.
Méthodes De Synthèse
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with diethyl phosphite, followed by the reaction of the resulting intermediate with 3-nitrobenzaldehyde hydrazone. The final product is obtained through acid-catalyzed cyclization of the intermediate.
Applications De Recherche Scientifique
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((3-nitrophenyl)methylene)hydrazide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, this compound has been shown to increase GABA levels in the brain, which can have a calming effect and reduce the risk of seizures.
Propriétés
Numéro CAS |
135689-16-6 |
|---|---|
Formule moléculaire |
C21H16Cl2N3O4P |
Poids moléculaire |
476.2 g/mol |
Nom IUPAC |
2-bis(4-chlorophenyl)phosphoryl-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H16Cl2N3O4P/c22-16-4-8-19(9-5-16)31(30,20-10-6-17(23)7-11-20)14-21(27)25-24-13-15-2-1-3-18(12-15)26(28)29/h1-13H,14H2,(H,25,27)/b24-13+ |
Clé InChI |
QTZPMXAUGOOTMX-ZMOGYAJESA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Synonymes |
2-bis(4-chlorophenyl)phosphoryl-N-[(3-nitrophenyl)methylideneamino]ace tamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)








![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)

![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)
![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)